

Spectroscopic Profile of 3-(2-Furyl)acrylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Furyl)acrylic acid

Cat. No.: B092985

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(2-Furyl)acrylic acid**, a key intermediate in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **3-(2-Furyl)acrylic acid**.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data of **3-(2-Furyl)acrylic acid** in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
12.35	br s	-	1H	-COOH
7.80	d	1.6	1H	Furan C5-H
7.40	d	15.8	1H	α -CH
6.81	d	3.4	1H	Furan C3-H
6.61	dd	3.4, 1.6	1H	Furan C4-H
6.29	d	15.8	1H	β -CH

Table 2: ^{13}C NMR Spectroscopic Data of **3-(2-Furyl)acrylic acid** in DMSO-d_6

Chemical Shift (δ) ppm	Assignment
167.9	-COOH
150.9	Furan C2
145.8	Furan C5
130.0	α -C
118.0	β -C
115.3	Furan C3
113.0	Furan C4

Infrared (IR) Spectroscopy Data

The IR spectrum is typically recorded using a potassium bromide (KBr) pellet. The following table lists the principal absorption bands and their assignments.

Table 3: IR Spectroscopic Data of **3-(2-Furyl)acrylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3000-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1680	Strong	C=O stretch (α,β -unsaturated acid)
~1625	Strong	C=C stretch (alkene)
~1570, 1450	Medium	C=C stretch (furan ring)
~1300	Medium	C-O stretch, O-H bend
~970	Strong	=C-H bend (trans-alkene)
~885	Strong	Furan ring C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated system, which includes the furan ring, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid, **3-(2-Furyl)acrylic acid** exhibits strong absorption in the UV region. The precise absorption maximum (λ_{max}) is solvent-dependent. In polar solvents like ethanol or methanol, the λ_{max} is typically observed in the range of 300-320 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid **3-(2-Furyl)acrylic acid**.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-(2-Furyl)acrylic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle warming or vortexing if necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
 - Set appropriate spectral width and acquisition time.
 - A sufficient relaxation delay (typically 1-2 seconds) should be used.
 - Collect a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Use a standard pulse sequence (e.g., zgpg30).
 - Set a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.
 - Collect a larger number of scans, depending on the sample concentration, to obtain a spectrum with adequate signal-to-noise.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.

- Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared absorption spectrum of solid **3-(2-Furyl)acrylic acid**.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Place approximately 1-2 mg of **3-(2-Furyl)acrylic acid** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly.
- Pellet Formation:
 - Transfer a small amount of the powder mixture into a pellet die.
 - Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible Spectroscopy

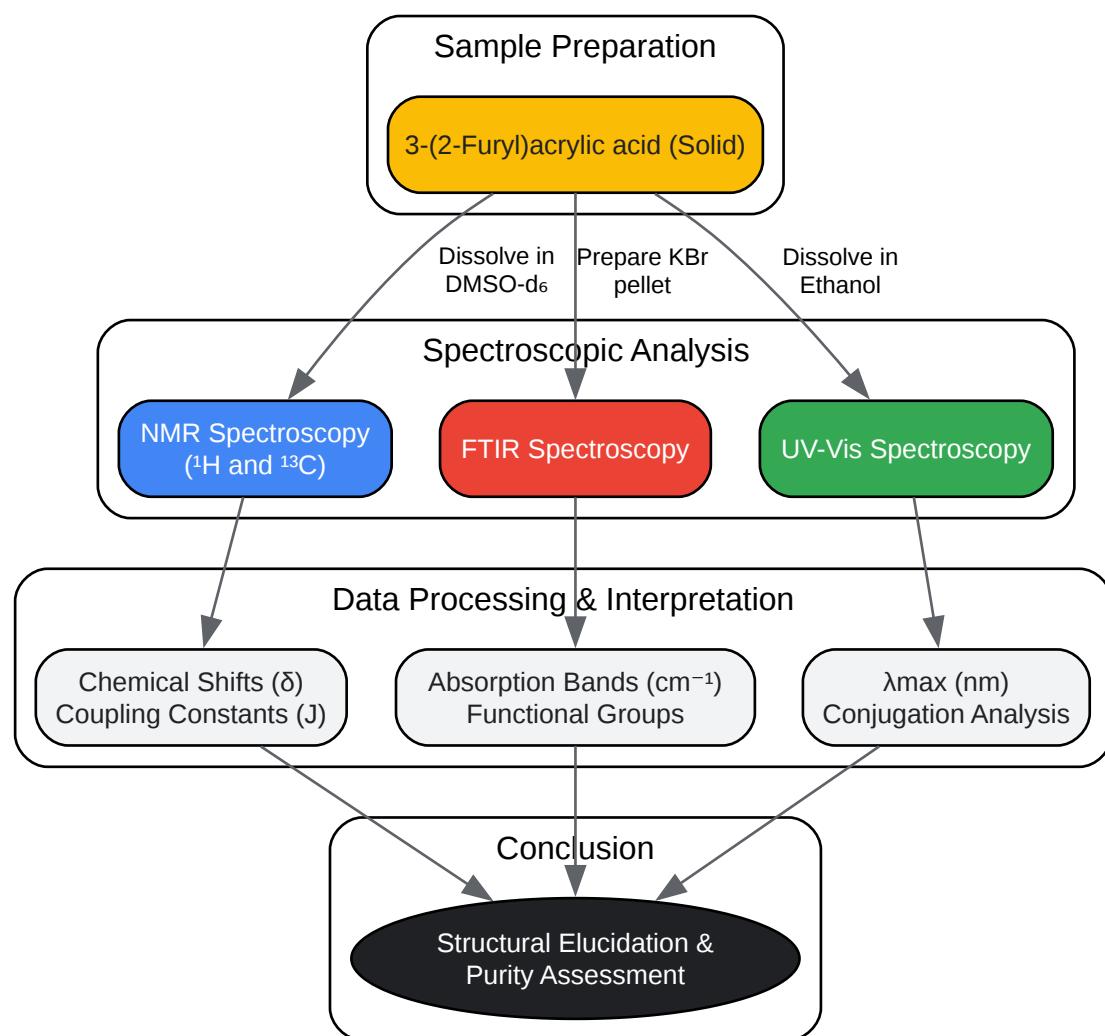
Objective: To determine the UV-Vis absorption spectrum of **3-(2-Furyl)acrylic acid** in solution.

Methodology:

- Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol).
- Sample Preparation:
 - Prepare a stock solution of **3-(2-Furyl)acrylic acid** of a known concentration in the chosen solvent.
 - From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 absorbance units).
- Spectrum Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Place the reference cuvette in the spectrophotometer and record a baseline correction.
 - Rinse the sample cuvette with the dilute sample solution, then fill it and place it in the sample compartment.
 - Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(2-Furyl)acrylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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